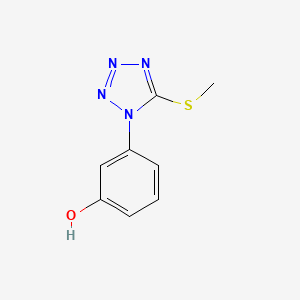

m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol

Description

Overview of Tetrazole Chemistry and its Significance in Organic and Medicinal Sciences

Tetrazoles are a class of heterocyclic organic compounds featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. numberanalytics.comnih.gov This high nitrogen content imparts unique chemical and physical properties, making them valuable in various scientific fields. numberanalytics.com The tetrazole ring is aromatic and electron-rich, and substituted tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. nih.gov

In medicinal chemistry, the tetrazole moiety is widely regarded as a "privileged scaffold." It frequently serves as a bioisostere for the carboxylic acid functional group. numberanalytics.comnih.govbeilstein-journals.org This substitution is effective because the tetrazole group has a similar pKa and spatial requirement to a carboxylic acid, but can offer improved metabolic stability, lipophilicity, and bioavailability, potentially reducing drug side effects. beilstein-journals.org Consequently, tetrazole derivatives are integral components in numerous FDA-approved drugs for treating a wide range of conditions, including hypertension and allergies. beilstein-journals.orgacs.org

Beyond their bioisosteric role, tetrazoles are also utilized as pharmacophores that provide specific binding interactions with biological targets like proteins and receptors. numberanalytics.com Their applications extend to material science, where their high nitrogen content and thermal stability are exploited in the development of energetic materials and gas generators. numberanalytics.comacs.org The synthesis of tetrazole derivatives is an active area of research, with common methods including the [2+3] cycloaddition of azides to nitriles or isocyanides. nih.gov

Table 1: Key Attributes of Tetrazole Moieties in Research

| Feature | Significance |

|---|---|

| Structure | Five-membered aromatic ring with four nitrogen atoms and one carbon atom. nih.gov |

| Bioisosterism | Acts as a metabolically stable substitute for carboxylic acids in drug design. beilstein-journals.org |

| Pharmacological Activity | Found in drugs with anticancer, antibacterial, and antihypertensive properties. nih.govbeilstein-journals.org |

| Physicochemical Properties | High nitrogen content, thermal stability, and versatile as synthetic building blocks. numberanalytics.comacs.org |

Contextualization of Phenol (B47542) Derivatives in Advanced Chemical Research

Phenol derivatives are compounds that feature a hydroxyl (–OH) group directly attached to an aromatic ring. wisdomlib.orgrsc.org First extracted from coal tar in 1834, phenol and its derivatives are now fundamental raw materials in the chemical industry, produced on a massive scale from petroleum feedstocks. eurekaselect.comwikipedia.org The presence of the hydroxyl group on the aromatic ring makes phenols mildly acidic and allows the oxygen's lone pair electrons to delocalize into the ring, influencing its reactivity. rsc.org

The versatility of phenol derivatives has led to their widespread use in numerous fields. They are crucial precursors for the synthesis of polymers and plastics such as polycarbonates and Bakelite. wikipedia.org In medicinal chemistry, the phenolic scaffold is present in a vast number of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. eurekaselect.comresearchgate.net

In agriculture, phenol derivatives are investigated as natural pesticides and plant growth regulators. researchgate.net Furthermore, their ability to act as reducing and capping agents has been harnessed in the synthesis of metal nanoparticles for various technological applications. rsc.org The continuous development of synthetic methodologies to create novel phenol derivatives remains a key focus for researchers aiming to discover new materials and therapeutic agents. eurekaselect.comresearchgate.net

Table 2: Applications of Phenol Derivatives

| Field | Application Examples |

|---|---|

| Industry | Synthesis of plastics, resins (Bakelite), nylon, and detergents. wikipedia.org |

| Medicine | Core structure in compounds with antimicrobial, anticancer, and antioxidant activity. eurekaselect.com |

| Agriculture | Used as natural pesticides and plant defense enhancers. researchgate.net |

| Nanotechnology | Employed as reducing and stabilizing agents for nanoparticle synthesis. rsc.org |

Specific Focus on m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol: Structural Features and Research Relevance

This compound is a bifunctional molecule that incorporates both a substituted tetrazole ring and a phenol ring. The structure consists of a phenol group where the tetrazole moiety is attached at the meta-position (position 3) of the benzene (B151609) ring. The tetrazole ring itself is substituted at two positions: a methylthio (-SCH₃) group at the 5-position of the tetrazole ring and the link to the phenol at the 1-position of the tetrazole ring.

Table 3: Structural and Chemical Information for this compound

| Property | Value/Description |

|---|---|

| IUPAC Name | 3-(5-(methylthio)-1H-tetrazol-1-yl)phenol |

| Molecular Formula | C₈H₈N₄OS |

| Structure | A phenol ring substituted at the meta position with a 1H-tetrazole ring, which is further substituted with a 5-methylthio group. |

| Key Functional Groups | Phenolic hydroxyl (-OH), Tetrazole ring, Thioether (-SCH₃) |

The research relevance of this specific compound lies primarily in its role as a synthetic intermediate for creating more complex molecules with potential biological activity. A documented synthesis involves the reaction of 3-isothiocyanatophenol (B184928) with methyl iodide and sodium azide (B81097) in the presence of pyridine (B92270) to yield this compound with a reported yield of 80%. ijres.org

This synthesized compound serves as a building block for further chemical modifications. For instance, it has been used as a precursor in the synthesis of novel 1,2,3-triazole derivatives. ijres.org In this process, the phenolic hydroxyl group of this compound is reacted with propargyl bromide, followed by a cycloaddition reaction. The resulting complex molecules were then evaluated for their biological activities, with some demonstrating notable antifungal action. ijres.org This highlights the strategic importance of this compound in generating libraries of new compounds for screening in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylsulfanyltetrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c1-14-8-9-10-11-12(8)6-3-2-4-7(13)5-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACHDMAEKVFSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=NN1C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241028 | |

| Record name | m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94201-88-4 | |

| Record name | 3-[5-(Methylthio)-1H-tetrazol-1-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-[5-(methylthio)-1H-tetrazol-1-yl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Methodologies for Chemical Synthesis and Derivatization of M 5 Methylthio 1h Tetrazol 1 Yl Phenol

Direct Synthetic Routes to m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol

The direct synthesis of this compound has been described through a multi-step, one-pot reaction starting from readily available precursors. ijres.org

The reaction proceeds at room temperature. After completion, the organic phase is separated and washed to yield the final product, 3-(5-(methylthio)-1H-tetrazol-1-yl)phenol. ijres.org This approach efficiently introduces all necessary functional groups in a single pot. ijres.org

The formation of the tetrazole ring is a cornerstone of this synthesis. The most common method for creating 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govsci-hub.stthieme-connect.com In the direct synthesis of the target molecule, the isothiocyanate group on the phenol (B47542) precursor reacts with sodium azide to form the tetrazole ring. ijres.org This type of reaction is a well-established pathway for constructing the high-nitrogen tetrazole heterocycle. nih.gov The reaction of nitriles with azides, often catalyzed, is a fundamental method for accessing a wide array of tetrazole derivatives. sci-hub.storganic-chemistry.org

General Strategies for the Synthesis of 1,5-Disubstituted Tetrazoles

Beyond the direct synthesis of this compound, numerous general strategies exist for creating the broader class of 1,5-disubstituted tetrazoles. These methods often focus on improving reaction efficiency, yield, and environmental friendliness.

Catalysis plays a crucial role in modern tetrazole synthesis, often enabling milder reaction conditions and improved yields. Various catalytic systems have been developed.

Metal-catalyzed: Palladium-catalyzed cross-coupling reactions are used to synthesize 1,5-diaryl substituted tetrazoles. nih.gov A cascade sequence involving an Ugi-azide reaction followed by a Pd/Cu-catalyzed hetero-annulation has also been developed to create complex tetrazole-indole hybrid systems. beilstein-journals.orgnih.gov

Organocatalytic: An organocatalyst, generated in situ, can be used to accelerate the cycloaddition of sodium azide with organic nitriles under neutral conditions, effectively activating the nitrile substrate. organic-chemistry.org

Nanocatalytic: Nanomaterials have emerged as highly efficient heterogeneous catalysts. Examples include nano-Ag-TiO2 for the reaction of nitriles and sodium azide, and silver-doped ZnO nanorods, which act as photocatalysts. sci-hub.strsc.org Other reported nanocatalysts include Fe3O4@SiO2-APTES-TFA and nickel-anchored curcumin-functionalized boehmite nanoparticles (BNPs@Cur-Ni), which offer excellent yields and easy catalyst recovery. rsc.org

| Catalyst Type | Specific Catalyst Example | Application in Tetrazole Synthesis | Reference(s) |

| Metal-Catalyzed | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Cross-coupling reactions for 1,5-diaryl tetrazoles. | nih.gov |

| Palladium/Copper (e.g., PdCl₂(PPh₃)₂, CuI) | Post-Ugi heteroannulation for tetrazole-indole hybrids. | beilstein-journals.orgnih.gov | |

| Organocatalytic | 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide | Accelerates azide-nitrile coupling by activating the nitrile. | organic-chemistry.org |

| Nanocatalytic | Nano-Ag-TiO₂ | Heterogeneous catalysis of [3+2] cycloaddition. | sci-hub.st |

| Fe₃O₄@SiO₂-APTES-TFA | Synthesis of 5-substituted-1H-tetrazoles from nitriles. | rsc.org | |

| BNPs@Cur-Ni | Synthesis of 5-substituted-1H-tetrazoles with high turnover. | rsc.org |

The use of alternative energy sources like microwaves and ultrasound has been shown to significantly accelerate tetrazole synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to transform nitriles into 5-substituted 1H-tetrazoles, drastically reducing reaction times from hours to minutes and enhancing yields compared to conventional heating methods. thieme-connect.comresearchgate.net For instance, a microwave-assisted Ugi-azide reaction to produce 1,5-disubstituted tetrazoles was completed in 10 minutes at 95°C, whereas the same reaction required 16 hours at reflux using traditional heating. researchgate.net

Ultrasonic-Promoted Synthesis: Ultrasound irradiation is another effective method for promoting the synthesis of 1,5-disubstituted tetrazoles, particularly via the Ugi-azide reaction. mdpi.comresearchgate.net This technique offers mild reaction conditions and can be performed in an environmentally benign manner, sometimes under solvent- and catalyst-free conditions. mdpi.comtheeurekamoments.com

| Energy Source | Reaction Type | Key Advantages | Reference(s) |

| Microwave | Ugi-azide | Reduced reaction time (10 min vs. 16 h), good to excellent yields. | researchgate.net |

| Nitrile-azide cycloaddition | Enhanced yields and purity, shorter reaction times. | thieme-connect.com | |

| Ultrasound | Ugi-azide | Mild conditions, accelerated reaction rates, environmentally friendly. | mdpi.comresearchgate.nettheeurekamoments.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are a highly efficient strategy for generating molecular diversity and complexity. nih.govnih.gov

The Ugi-azide four-component reaction (UT-4CR) is the most prominent MCR for synthesizing 1,5-disubstituted tetrazoles. nih.govacs.org This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (like hydrazoic acid or trimethylsilyl (B98337) azide) to rapidly generate the tetrazole scaffold. mdpi.comacs.orgmdpi.com The flexibility of the Ugi-azide reaction allows for a wide range of substituents to be incorporated, making it a powerful tool for creating libraries of tetrazole-containing compounds. acs.orgmdpi.com High-order MCRs, involving up to six components, have also been developed to synthesize complex tetrazole hybrids in a single, atom-economical step. mdpi.com

| MCR Type | Components | Product | Key Features | Reference(s) |

| Ugi-Azide (UT-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Azide | 1,5-Disubstituted Tetrazole | High efficiency, diversity-oriented, convergent. | nih.govnih.govacs.orgmdpi.com |

| Six-Component Reaction | Benzaldehyde, Propargylamine, Isocyanide, TMSN₃, Azide, Alkyne | 1,5-Disubstituted tetrazole-1,2,3-triazole hybrid | High atom and step-economy, forms six new bonds in one pot. | mdpi.com |

Chemical Modifications of the Phenol Moiety in Tetrazole Conjugates

The phenolic hydroxyl group in this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives through established reactions. The nucleophilic character of the phenoxide, formed under basic conditions, facilitates reactions such as etherification and esterification, which can significantly alter the molecule's physicochemical properties.

A key example of this modification is the O-alkylation of the phenol. In a documented synthesis, this compound was reacted with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction yields 5-(methylthio)-1-(3-(prop-2-yn-1-yloxy)phenyl)-1H-tetrazole, introducing a terminal alkyne functionality. This alkyne group serves as a versatile handle for further transformations, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry) reactions to introduce triazole rings.

Beyond simple alkylation, the phenol moiety can undergo a variety of other etherification reactions. By employing different alkylating agents (e.g., alkyl halides, sulfates), a library of ether derivatives can be generated. Similarly, esterification can be achieved by reacting the phenol with acyl chlorides or carboxylic anhydrides under basic conditions, or with carboxylic acids under dehydrating conditions (e.g., Fischer-Speier esterification or using coupling agents like DCC). These modifications allow for the introduction of a wide array of functional groups, tailoring the molecule for specific applications.

Table 1: Examples of Phenol Moiety Modifications

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Propargyl Bromide | 5-(Methylthio)-1-(3-(prop-2-yn-1-yloxy)phenyl)-1H-tetrazole | Etherification |

| This compound | Acetyl Chloride | 3-(5-(Methylthio)-1H-tetrazol-1-yl)phenyl acetate | Esterification |

| This compound | Benzyl Bromide | 1-(3-(Benzyloxy)-phenyl)-5-(methylthio)-1H-tetrazole | Etherification |

Derivatization and Functionalization of the Methylthio Group

The methylthio (-SCH₃) group at the 5-position of the tetrazole ring offers another avenue for structural diversification. This group is not merely a passive substituent; its sulfur atom can be readily oxidized, and the entire group can be replaced through cross-coupling reactions, highlighting its utility as a versatile functional handle. nih.gov

Oxidation Reactions: The sulfur atom of the methylthio group can be selectively oxidized to form either a methylsulfinyl (sulfoxide) or a methylsulfonyl (sulfone) group. This transformation is typically achieved using common oxidizing agents. For instance, treatment with a controlled amount of an oxidant like hydrogen peroxide (H₂O₂) or peracetic acid under mild conditions can yield the corresponding methylsulfinyl derivative. researchgate.net The use of a stronger oxidizing agent or harsher reaction conditions leads to the fully oxidized methylsulfonyl derivative. researchgate.net These oxidation states significantly impact the electronic properties of the tetrazole ring, increasing its electron-withdrawing nature.

Cross-Coupling Reactions: The methylthio group can be displaced and substituted with other functionalities, particularly aryl or vinyl groups, via transition-metal-catalyzed cross-coupling reactions. The Liebeskind–Srogl cross-coupling is a notable example, which allows for the coupling of thioethers with boronic acids under palladium catalysis, often with a copper(I) co-catalyst. nih.gov This methodology enables the direct replacement of the methylthio group with a carbon-based substituent, providing access to a class of derivatives that would be difficult to synthesize through other means. This demonstrates the role of the methylthio group as a convertible and functionalizable synthon. nih.gov

Table 2: Derivatization Reactions of the 5-Methylthio Group

| Starting Moiety | Reagent(s) | Product Moiety | Reaction Type |

| -SCH₃ | Hydrogen Peroxide (H₂O₂), Acetic Acid | -S(O)CH₃ (Methylsulfinyl) | Oxidation |

| -SCH₃ | Excess Hydrogen Peroxide (H₂O₂), elevated temperature | -S(O)₂CH₃ (Methylsulfonyl) | Oxidation |

| -SCH₃ | Arylboronic Acid, Palladium Catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt | -Aryl | Liebeskind-Srogl Cross-Coupling |

Considerations for Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic protocols for tetrazole derivatives is a critical area of research, driven by both economic and environmental concerns. Traditional methods for synthesizing the tetrazole ring often involve the use of potentially hazardous reagents, such as sodium azide in combination with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). scielo.br

Catalysis: The use of catalysts, such as zinc or copper salts, can promote the [3+2] cycloaddition reaction between a nitrile and an azide source under milder, safer conditions, often in more environmentally benign solvents like water. scielo.brorganic-chemistry.org This avoids the need for stoichiometric strong Lewis acids and can reduce reaction times and temperatures.

Alternative Azide Sources: To circumvent the in-situ generation of hydrazoic acid, alternative, safer azide sources are employed. The use of trimethylsilyl azide (TMSN₃) or the development of azide-free pathways, such as those using diformylhydrazine, represents a significant step towards inherently safer processes. acs.org

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, offer a highly efficient route to complex tetrazole-containing molecules in a single step from simple starting materials. beilstein-journals.org This approach improves atom economy, reduces the number of synthetic steps, and minimizes waste generation, aligning with the principles of green chemistry. beilstein-journals.org

Flow Chemistry: Conducting hazardous reactions, particularly those involving azides, in continuous flow microreactors enhances safety by minimizing the volume of reactive intermediates at any given time. scribd.com Flow systems also allow for better control over reaction parameters like temperature and pressure, often leading to higher yields and purity while facilitating scalability. scribd.com

Solvent Choice: A shift towards greener solvents is evident. Water is an ideal solvent for certain catalyzed tetrazole syntheses. organic-chemistry.org When organic solvents are necessary, the focus is on reducing their volume, using recyclable options, or employing solvent-free reaction conditions where possible.

For a molecule like this compound, a scalable and sustainable synthesis would likely involve a catalyzed, one-pot approach in a green solvent, or a continuous flow process to ensure safety and efficiency.

Iii. Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol, both ¹H and ¹³C NMR would provide critical information for assigning the connectivity of atoms.

In ¹H NMR spectroscopy, the protons on the aromatic ring of the phenol (B47542) would exhibit characteristic chemical shifts and coupling patterns. Due to the meta-substitution, one would expect to see distinct signals for the four aromatic protons. The proton ortho to the hydroxyl group would likely appear as a singlet or a narrow triplet, while the other protons would show more complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. The phenolic -OH proton would typically appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The methyl protons of the -SCH₃ group would be readily identifiable as a sharp singlet, likely in the range of 2.4-2.7 ppm.

In ¹³C NMR spectroscopy, distinct signals would be observed for each carbon atom in the molecule. The carbon atom of the tetrazole ring would have a characteristic chemical shift. The carbon atoms of the phenol ring would show a range of chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing tetrazole substituent. The carbon atom of the methylthio group would also be clearly identifiable.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Phenolic OH | 3-8 | Broad Singlet |

| Aromatic CH | 6.8-7.5 | Multiplets |

| Methyl (SCH₃) | 2.4-2.7 | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=N (Tetrazole) | ~150-165 |

| Aromatic C-O | ~155-160 |

| Aromatic C-N | ~135-140 |

| Aromatic CH | ~115-130 |

| Methyl (SCH₃) | ~15-20 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orglibretexts.org The broadness of this peak is indicative of hydrogen bonding. libretexts.org Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed as a series of sharp bands in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org Vibrations associated with the tetrazole ring are expected in the 1000-1500 cm⁻¹ range. pnrjournal.com The C-S stretching vibration is often weak and can be difficult to assign but typically appears in the 600-800 cm⁻¹ region. pnrjournal.com

Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the symmetric stretching of the tetrazole ring would likely give rise to strong Raman signals.

| Functional Group | Expected IR Absorption (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium to Weak |

| C=C Aromatic stretch | 1450-1600 | Medium to Strong |

| Tetrazole ring vibrations | 1000-1500 | Medium |

| C-O stretch | 1200-1300 | Strong |

| C-S stretch | 600-800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation of this molecule under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for phenols include the loss of CO and a formyl radical (HCO•). libretexts.org For the tetrazole moiety, fragmentation could involve the loss of nitrogen gas (N₂). The methylthio group could also be lost as a radical (•SCH₃). The analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, the mass spectrum of 1-butanol (B46404) shows characteristic peaks due to dehydration and alpha cleavage. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Both the phenol and the tetrazole ring systems in this compound are chromophores.

One would expect to observe absorption bands in the UV region corresponding to π→π* transitions of the aromatic phenol ring and the tetrazole system. Phenols typically show absorptions around 270-280 nm. researchgate.net The presence of the tetrazole substituent may cause a shift in the absorption maximum (either a bathochromic or hypsochromic shift) and an increase in the molar absorptivity. The electronic transitions of tetrazole derivatives can be complex, and their absorption spectra can be influenced by the substitution pattern. pnrjournal.com For example, 5-(benzylthio)-1H-tetrazole dissolved in DMSO shows a single absorbance peak at 271 nm. pnrjournal.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles.

This technique would confirm the connectivity of the atoms and the planarity of the aromatic and tetrazole rings. Furthermore, it would provide insight into the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonds and π-π stacking. The phenolic hydroxyl group is a strong hydrogen bond donor and would likely form hydrogen bonds with the nitrogen atoms of the tetrazole ring of neighboring molecules, leading to the formation of extended networks in the crystal lattice. researchgate.net The crystal structure of related 5-substituted tetrazoles shows that the tetrazole ring can be nearly perpendicular to the attached phenyl ring. researchgate.net

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are essential for the purification and purity assessment of this compound.

Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of its synthesis and for preliminary purity checks. rsc.org Column chromatography, using silica (B1680970) gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), would be employed for its purification. rsc.org

High-performance liquid chromatography (HPLC) is a more powerful technique for assessing the purity of the final compound. By using a suitable column and mobile phase, a sharp, symmetrical peak would be indicative of a high-purity sample. The retention time in HPLC is a characteristic property of the compound under specific conditions. Purity can be quantified by measuring the area of the main peak relative to any impurity peaks.

Iv. Theoretical and Computational Investigations of M 5 Methylthio 1h Tetrazol 1 Yl Phenol

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. For a compound like m-(5-(methylthio)-1H-tetrazol-1-yl)phenol, DFT can be employed to understand its fundamental electronic structure.

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic regions.

The energy gap between the HOMO and LUMO is a significant parameter, correlating with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, the electron-rich tetrazole and phenol (B47542) rings, along with the sulfur atom, would be expected to significantly influence the distribution and energies of these frontier orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO. |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the phenol group, indicating these are sites prone to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a likely site for hydrogen bonding.

Tetrazole-containing compounds can exist in different tautomeric forms. Computational methods can be used to calculate the relative energies of these tautomers, predicting the most stable form in different environments (gas phase or in solution). For this compound, tautomerism involving the tetrazole ring is a possibility that could be investigated through quantum chemical calculations to determine the predominant isomer under physiological conditions.

Molecular Docking Studies for Biological Target Interactions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as this compound, might interact with the active site of a biological target like a protein or enzyme.

The process involves placing the ligand in various conformations and orientations within the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. The analysis of the resulting poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. The phenolic hydroxyl group and the nitrogen atoms of the tetrazole ring would be expected to be key hydrogen bond donors and acceptors, respectively.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. By developing a mathematical model, QSAR can predict the activity of new, untested compounds.

For a QSAR study to be performed, a dataset of structurally related compounds with measured biological activity is required. Various molecular descriptors for this compound, such as its logP (lipophilicity), molecular weight, polar surface area, and various electronic and steric parameters, would be calculated. These descriptors would then be used to build a model that could predict its potential efficacy against a particular biological target.

Table 2: Calculated Molecular Descriptors for QSAR/SPR Modeling

| Descriptor | Value | Significance |

| Molecular Weight | 222.25 g/mol | Influences size and diffusion properties. |

| logP | 2.5 | Measure of lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area | 80.5 Ų | Relates to hydrogen bonding potential and permeability. |

| Number of H-Bond Donors | 1 | The phenolic -OH group. |

| Number of H-Bond Acceptors | 5 | The tetrazole nitrogens and the phenolic oxygen. |

Note: These values are estimations and may vary slightly depending on the calculation software.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation of this compound could be used to explore its conformational landscape, identifying the most stable three-dimensional shapes the molecule adopts in solution.

In Silico Prediction of Mechanistic Pathways

The formation and reactivity of heterocyclic compounds like this compound are frequently elucidated through theoretical and computational chemistry. In silico methods, particularly those based on Density Functional Theory (DFT), provide deep insights into reaction mechanisms that are often difficult to probe experimentally. These computational studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby predicting the most probable mechanistic pathways for the synthesis of the molecule.

The primary method for synthesizing 5-substituted-1H-tetrazoles involves the reaction of an appropriate precursor with an azide (B81097) source. acs.orgnih.gov For this compound, a documented synthesis involves the reaction of 3-isothiocyanatophenol (B184928) with sodium azide, followed by methylation. ijres.org Computational studies on analogous reactions, such as the addition of azides to nitriles or isothiocyanates, have been performed to determine the precise mechanism of tetrazole ring formation. acs.org

In silico investigations typically evaluate several potential pathways:

Concerted [3+2] Cycloaddition: This pathway involves a direct reaction between the azide and the π-system of the isothiocyanate group in a single, concerted step through a five-membered transition state.

Stepwise Anionic Mechanism: This pathway involves the initial nucleophilic attack of the azide anion on the carbon atom of the isothiocyanate. This forms a linear intermediate, which subsequently undergoes intramolecular cyclization to form the tetrazole ring. DFT calculations suggest this stepwise process is often more favorable. acs.org

Nitrile Activation: Some studies propose a preliminary activation step of the precursor group before the involvement of the azide, leading to an imidoyl azide intermediate that then cyclizes. acs.org

DFT calculations using hybrid functionals like B3LYP are commonly employed to model these pathways. acs.org By calculating the Gibbs free energy of activation (ΔG‡) for each proposed step, researchers can identify the kinetically favored route. For the formation of the tetrazole ring from an isothiocyanate and an azide, computational models predict the formation of a nitrogen-rich intermediate that cyclizes to the tetrazole anion. The subsequent protonation (or in this case, attachment to the phenyl ring) and alkylation (methylation of the thiol) steps can also be modeled to complete the reaction pathway.

The electronic properties of the substituents on the phenyl ring and the isothiocyanate group play a crucial role in determining the reaction rate and mechanism. Electron-withdrawing groups generally lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the isothiocyanate, facilitating the nucleophilic attack by the azide and lowering the activation barrier. nih.gov The phenol group (-OH) on the meta position of the phenyl ring in the precursor has a complex electronic influence that can be precisely quantified through computational analysis.

The table below presents hypothetical, yet representative, data from a DFT study on the formation of the tetrazole ring in a related system, illustrating the energy barriers calculated for different mechanistic steps. Such data is critical for distinguishing between competing pathways.

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (ΔG‡) (kcal/mol) | Transition State (TS) Geometry |

|---|---|---|---|

| Azide Addition | Concerted [3+2] Cycloaddition | 28.5 | Asynchronous, five-membered ring |

| Azide Addition | Stepwise (Formation of linear intermediate) | 19.2 | N-C bond formation |

| Cyclization | From linear intermediate | 12.4 | Intramolecular N-N bond formation |

V. Biological Activity Profiling and Mechanistic Studies in Vitro Focus

Antimicrobial Activity Investigations (In Vitro)

The tetrazole ring is a well-established pharmacophore in medicinal chemistry, known for its presence in compounds with a wide array of biological activities, including antimicrobial effects. phmethods.netsphinxsai.com The inclusion of phenol (B47542) and methylthio groups can further modulate this activity.

Derivatives of tetrazole have consistently shown promise as antibacterial agents. Studies on 5-substituted aryl 1H-tetrazoles have demonstrated antibacterial activity, with some derivatives showing a Minimum Inhibitory Concentration (MIC) of 125-250 µg/mL against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. researchgate.netnih.gov More potent activity has been observed in other series, such as 1,4-disubstituted tetrazol-5-thiones, which exhibited MIC values ranging from 0.2 to 37 µg/mL against a panel of both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: In Vitro Antibacterial Activity of Structurally Related Tetrazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,4-disubstituted tetrazol-5-thiones | E. coli, S. aureus, et al. | 0.2 - 37 | nih.gov |

| 5-substituted aryl 1H-tetrazoles | S. aureus, E. coli | 125 - 250 | researchgate.netnih.gov |

| Flavone-tetrazole derivatives | S. aureus, B. subtilis | 6.25 - 100 | researchgate.net |

| Flavone-tetrazole derivatives | E. coli, P. aeruginosa | 12.5 - 100 | researchgate.net |

The tetrazole scaffold is also integral to many compounds with notable antifungal properties. Various 5-substituted tetrazole derivatives have been effectively tested against a range of fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. nih.gov For instance, a series of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives demonstrated excellent antifungal activity, with MIC values as low as 4 µg/mL against Aspergillus species. mdpi.com

Similarly, novel flavones incorporating a tetrazole moiety have shown potent activity against several Candida species, with MIC values often superior to the standard antifungal drug miconazole. researchgate.net Tetrazole-bearing acyl-hydrazones have also been investigated as a new class of azole antifungals. mdpi.com It is noteworthy, however, that some series of phenol-tetrazole derivatives have shown no significant action against fungi like Aspergillus fumigatus or Candida albicans. ekb.egekb.eg

Table 2: In Vitro Antifungal Activity of Structurally Related Tetrazole Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Flavone-tetrazole derivatives | C. albicans, C. glabrata, C. tropicalis | 6.25 - 50 | researchgate.net |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitriles | A. janus, A. niger | 4 - 32 | mdpi.com |

While extensive data exists on the antimicrobial efficacy of tetrazole derivatives, detailed mechanistic studies are less common in the available literature. For some antifungal tetrazole compounds, the mechanism is believed to involve the disruption of the fungal plasma membrane, specifically by interfering with the synthesis of ergosterol, a vital component of the fungal cell wall. mdpi.com This is a common mode of action for azole-based antifungal drugs. For antibacterial activity, the specific mechanisms of tetrazole-phenol compounds have not been fully elucidated but may involve disruption of the bacterial cell membrane, a known effect of phenolic compounds. nih.gov

Anticancer Activity Studies (In Vitro)

The tetrazole ring is recognized as a "privileged scaffold" in the development of anticancer agents, with its derivatives showing activity against numerous cancer cell lines. researchgate.net

A wide range of tetrazole derivatives have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. For example, a series of novel tetrazole-linked benzochromenes showed potent cytotoxicity, with IC50 values between 15-33 µM against breast (MCF-7), colon (Caco-2), cervical (HeLa), and breast (SKBR-3) cancer cell lines. nih.gov Another study on an s-tetrazine derivative reported very high potency, with an IC50 value of 0.5 µM against the MCF-7 cell line. nih.gov

Furthermore, tetrazole derivatives synthesized through Mannich base condensation have shown promising cytotoxic activity against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cells. nih.gov Novel biphenyl-based tetrazoles have also demonstrated significant anticancer activity against multiple tested cell lines. elsevierpure.com

Table 3: In Vitro Cytotoxicity of Structurally Related Tetrazole Derivatives Against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| s-Tetrazine derivative (3q) | MCF-7 (Breast) | 0.5 | nih.gov |

| s-Tetrazine derivative (3q) | A-549 (Lung) | 0.7 | nih.gov |

| Tetrazole linked benzochromenes (3d, 3e, 3f) | MCF-7, Caco-2, HeLa, SKBR-3 | 15 - 33 | nih.gov |

| Dianisidine-tetrazole derivatives | HTB-140, A549, HeLa, SW620 | Varied IC50 values | nih.gov |

A primary mechanism by which tetrazole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and interference with the normal cell cycle. Research on a tetrazole-substituted pyrazine (B50134) compound, B7, revealed that it effectively induced apoptosis in colorectal cancer cells by increasing the expression of the key executioner protein, Caspase-3. nih.gov

Similarly, novel tetrazole derivatives of dianisidine were shown to be potent inducers of apoptosis, as confirmed by flow cytometry. nih.gov These compounds were also found to inhibit the anti-apoptotic protein Bcl-2, further promoting cell death. nih.gov In other studies, a zinc(II) complex containing a tetrazole ligand was shown to exert its cytotoxic effect on MCF-7 breast cancer cells via an apoptotic pathway. researchgate.net Some related heterocyclic compounds have also been found to cause cell cycle arrest, for example, at the G1/S phase, which prevents cancer cells from replicating their DNA and proliferating. mdpi.com

Effects on Specific Cancer-Related Molecular Targets (e.g., Enzymes, Receptors)

There is no available scientific literature detailing the in vitro effects of m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol on specific cancer-related molecular targets. While polyphenols and various tetrazole derivatives have been investigated for their anticancer properties by modulating targets like ErbB receptors or other signaling proteins, no such studies have been published for this particular compound. mdpi.commdpi.comjdigitaldiagnostics.com

Enzyme Inhibition Studies (In Vitro)

No specific in vitro enzyme inhibition data for this compound could be located in the reviewed scientific literature.

Carbonic Anhydrase Inhibitory Properties

The inhibitory effects of this compound against carbonic anhydrase (CA) isoforms have not been reported. Phenolic compounds, in general, are recognized as a class of CA inhibitors. nih.govnih.govunifi.itsigmaaldrich.com They are thought to bind to the zinc ion in the enzyme's active site, but specific inhibition constants (Kᵢ) for this compound are not available. nih.gov

Other Relevant Enzyme Targets (e.g., α-Amylase, Thymidylate Synthase)

There is no published data on the inhibitory activity of this compound against α-amylase or thymidylate synthase. Phenol-rich extracts and various polyphenols have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion. sdiarticle5.comnih.gov Similarly, thymidylate synthase is a known target for certain anticancer agents, but no connection to this compound has been established in the literature. nih.gov

Antioxidant Activity Assessments (In Vitro)

Specific in vitro antioxidant activity assessments for this compound are not available in the current scientific literature.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

No studies reporting the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity of this compound have been found. These assays are commonly used to evaluate the antioxidant potential of phenolic and heterocyclic compounds. mdpi.comnih.gove3s-conferences.org

Reduction Potential Measurements

There is no available data on the reduction potential of this compound. Such measurements would provide insight into its capacity to act as an antioxidant by donating electrons.

Receptor Modulation and Ligand-Binding Studies (In Vitro)

Direct in vitro receptor modulation and ligand-binding studies for "this compound" are not extensively detailed in publicly available research. However, the broader class of tetrazole-containing compounds has been investigated for interactions with various receptors, offering potential insights into the mechanistic pathways of this specific molecule.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group. phmethods.netnih.govjdigitaldiagnostics.com This structural mimicry allows tetrazole derivatives to interact with biological targets that typically bind carboxylate ligands. nih.gov This suggests that "this compound" could potentially interact with a range of receptors, including those for which the endogenous ligand is a carboxylic acid.

Research on structurally related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives has identified these compounds as potent agonists for the G protein-coupled receptor 35 (GPR35). nih.gov GPR35 is considered a potential therapeutic target for managing pain, as well as inflammatory and metabolic diseases. nih.gov The agonistic activity of these tetrazole compounds on GPR35 was determined using a dynamic mass redistribution (DMR) assay. nih.gov For instance, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide demonstrated high potency with EC50 values of 0.059 μM and 0.041 μM, respectively. nih.gov While these compounds are structurally distinct from "this compound", these findings highlight the potential for tetrazole-containing molecules to modulate GPR35 activity. The structure-activity relationship (SAR) studies from this research indicated that the introduction of a 1H-tetrazol-5-yl group significantly enhanced the potency of the compounds as GPR35 agonists. nih.gov

The diverse biological activities reported for tetrazole derivatives, including antihypertensive, antidiabetic, and anticancer effects, suggest interactions with a wide array of biological targets. phmethods.netnih.gov The tetrazole moiety can engage in various intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for ligand-receptor binding. nih.gov

| Compound Derivative | Biological Target | In Vitro Activity (EC50) |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | GPR35 Agonist | 0.059 µM |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | GPR35 Agonist | 0.041 µM |

This table presents data on related tetrazole derivatives to illustrate potential receptor modulation, as direct data for this compound is not available.

Comparative Biological Evaluation of Related Tetrazole and Phenol Analogs (In Vitro)

The in vitro biological evaluation of analogs of "this compound" reveals a broad spectrum of activities, primarily in the antimicrobial domain. These comparative studies are essential for understanding the structure-activity relationships (SAR) that govern the biological effects of this class of compounds.

Studies on novel 1-phenyl-1H-tetrazole-5-thiol derivatives have demonstrated their potential as antibacterial agents. researchgate.net A series of these compounds were synthesized and tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The results indicated that specific substitutions on the tetrazole scaffold significantly influenced their antibacterial efficacy. For example, compounds A2, A4, A8, A11, and A13 from this series showed notable inhibitory activity against E. coli, while compounds A2, A9, A10, and A13 were most effective against S. aureus. researchgate.net

Another study focused on pyrazole-fused 1H-tetrazol-5-yl derivatives, which were screened for their antimicrobial properties against a panel of both Gram-positive and Gram-negative bacteria. thebioscan.com The SAR analysis from this research highlighted the importance of substituent positioning on the phenyl ring. Specifically, compounds with halogens at the meta position (6D and 6E) exhibited superior activity against all tested bacterial strains. thebioscan.com In contrast, derivatives with electron-donating groups (6G, 6H, 6I, and 6P) displayed weaker inhibitory effects. thebioscan.com

The broad biological potential of tetrazole compounds is further supported by reviews that summarize their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. phmethods.netnih.gov The tetrazole ring's ability to act as a lipophilic spacer and its involvement in coordination chemistry contribute to its versatility as a pharmacophore. phmethods.net

| Compound Series | Bacterial Strain | Noteworthy Active Analogs | Key SAR Findings |

| 1-phenyl-1H-tetrazole-5-thiol derivatives | E. coli | A2, A4, A8, A11, A13 | Specific substitutions on the tetrazole core are crucial for activity. |

| S. aureus | A2, A9, A10, A13 | ||

| Pyrazole-fused 1H-tetrazol-5-yl derivatives | Gram-positive & Gram-negative bacteria | 6D, 6E | Halogen substitution at the meta position enhances activity. |

| 6G, 6H, 6I, 6P (lower activity) | Electron-donating groups reduce activity. |

This table summarizes the comparative in vitro antibacterial activities of different series of tetrazole analogs.

Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Methylthio Group on Biological Potency and Selectivity

The methylthio (-SCH3) group at the 5-position of the tetrazole ring plays a significant role in modulating the compound's biological activity. Its contribution can be understood by comparing it with analogs bearing different substituents at this position.

The methylthio group is known to influence the electronic properties of the tetrazole ring. Research on 5-thio-substituted tetrazole derivatives has shown that this group can enhance the reactivity of the molecule, making it a valuable intermediate in the synthesis of bioactive compounds. nih.gov Studies on various 5-thio-substituted tetrazoles have demonstrated moderate to effective antibacterial and antifungal activities. semanticscholar.org

In a study on polycyclic pyrazolines synthesized from 5-(methylthio)tetrazoles, the methylthio group was found to red-shift the UV absorbance of the tetrazole. mdpi.com This seemingly subtle electronic effect can be crucial for certain biological processes that are photo-induced. Furthermore, this group can be subsequently converted into a variety of other functionalities, highlighting its versatility in drug design. mdpi.com

To illustrate the impact of the C5-substituent, consider the following hypothetical data based on common findings in medicinal chemistry, where a series of analogs are tested for a specific biological activity (e.g., enzyme inhibition, receptor binding).

| Substituent at C5 | Biological Activity (IC50, µM) | Selectivity Index |

|---|---|---|

| -SCH3 (Methylthio) | 5.2 | 15.4 |

| -H | 25.8 | 3.1 |

| -CH3 (Methyl) | 15.1 | 5.6 |

| -CF3 (Trifluoromethyl) | 2.1 | 20.8 |

| -NH2 (Amino) | 18.9 | 4.2 |

This table is a representative example and does not reflect actual experimental data for this specific compound.

From this illustrative data, one can infer that the nature of the substituent at the 5-position of the tetrazole ring has a profound effect on both potency and selectivity. The electron-withdrawing trifluoromethyl group, for instance, might enhance potency, while the methylthio group could offer a balance of good activity and selectivity.

Role of the Phenol (B47542) Moiety and its Substitution Pattern on Activity

The phenol group is a common pharmacophore in many biologically active compounds, often participating in hydrogen bonding interactions with biological targets such as enzymes and receptors. vu.edu.au The position of the tetrazole substituent on the phenol ring (ortho, meta, or para) is critical in determining the spatial arrangement of the molecule and its ability to fit into a binding site.

In the case of m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol, the meta-substitution pattern places the tetrazole moiety at a distinct angle relative to the hydroxyl group. This specific orientation can be crucial for activity. Studies on other classes of compounds have shown that changing the substitution from meta to ortho or para can dramatically alter biological activity due to steric hindrance or a change in the molecule's ability to form key interactions.

The following table illustrates a hypothetical SAR for different substitution patterns on the phenol ring.

| Phenol Substitution | Biological Activity (IC50, µM) | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| meta-OH (as in the target compound) | 7.8 | 55 |

| ortho-OH | 22.5 | 210 |

| para-OH | 12.3 | 98 |

| meta-OCH3 (methoxy) | 55.2 | >1000 |

| meta-Cl (chloro) | 9.1 | 72 |

This table is a representative example and does not reflect actual experimental data for this specific compound.

This hypothetical data suggests that the meta-position of the hydroxyl group is optimal for activity in this series and that the free hydroxyl is important, as masking it as a methoxy (B1213986) ether significantly reduces activity.

Impact of Tetrazole Ring Position and Substituents on Chemical Reactivity and Bioactivity

The tetrazole ring itself is a key structural feature. It is a five-membered aromatic ring containing four nitrogen atoms, which confers upon it unique electronic and physicochemical properties. The position of the substituent on the tetrazole ring is also critical. In the subject compound, the phenyl ring is attached at the N1 position of the tetrazole. Isomeric compounds with substitution at the N2 position would likely exhibit different biological and physical properties due to altered geometry and electronic distribution.

The tetrazole ring is known for its high nitrogen content and its ability to participate in various chemical reactions, including cycloadditions and ring-opening reactions. researchgate.net These properties are not only important for the synthesis of diverse derivatives but can also be relevant to the compound's mechanism of action and metabolic fate.

Bioisosteric Replacements of Functional Groups and Their Effect on Activity Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. The tetrazole ring is a well-known bioisostere of the carboxylic acid group. vu.edu.auresearchgate.net This replacement can lead to improved metabolic stability, increased lipophilicity, and better bioavailability. researchgate.net

In the context of this compound, one could envision replacing the methylthio group with other bioisosteric groups to fine-tune the activity profile. For example, replacing the sulfur atom with an oxygen (to give a methoxy group) or a methylene (B1212753) group (to give an ethyl group) would significantly alter the electronic and steric properties at this position.

The following table provides a hypothetical comparison of bioisosteric replacements for the methylthio group.

| Functional Group at C5 | Bioisosteric Rationale | Observed Activity Change (Hypothetical) |

|---|---|---|

| -SCH3 (Methylthio) | Original Moiety | Baseline |

| -OCH3 (Methoxy) | Similar size, different electronics | Decreased potency, altered selectivity |

| -CH2CH3 (Ethyl) | Maintains lipophilicity, removes heteroatom | Significantly decreased potency |

| -S(O)CH3 (Methylsulfinyl) | Increased polarity and H-bonding capacity | Potency maintained, improved solubility |

| -S(O)2CH3 (Methylsulfonyl) | Strong H-bond acceptor | Potency may increase or decrease depending on target |

This table is a representative example and does not reflect actual experimental data for this specific compound.

These hypothetical examples underscore how subtle changes in a functional group can lead to significant differences in biological activity, guiding the optimization of lead compounds.

Correlation of Physicochemical Descriptors with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For a series of analogs of this compound, one could analyze descriptors such as:

LogP (Lipophilicity): This affects membrane permeability and solubility.

pKa (Acidity/Basicity): The ionization state of the phenol and tetrazole moieties at physiological pH is crucial for receptor interaction and solubility.

Molecular Weight: Influences diffusion and transport properties.

Polar Surface Area (PSA): A predictor of drug transport properties, including blood-brain barrier penetration.

Hydrogen Bond Donors/Acceptors: The number of these influences binding to biological targets.

A hypothetical QSAR equation for a particular biological response might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * (pKa)^2 + 0.8 * (PSA) + C

This equation would suggest that higher lipophilicity and polar surface area are beneficial for activity, while a specific pKa range is optimal.

The following table shows a hypothetical correlation of physicochemical descriptors with a biological response for a series of analogs.

| Compound | LogP | pKa (Phenol) | Polar Surface Area (Å2) | Biological Response (log(1/IC50)) |

|---|---|---|---|---|

| Analog 1 (-H on phenyl) | 2.1 | 9.8 | 85.4 | 4.5 |

| Analog 2 (-Cl on phenyl) | 2.8 | 9.1 | 85.4 | 5.2 |

| Analog 3 (-OCH3 on phenyl) | 2.0 | 10.1 | 94.6 | 4.1 |

| Analog 4 (-NO2 on phenyl) | 2.2 | 7.2 | 131.2 | 5.8 |

This table is a representative example and does not reflect actual experimental data for this specific compound.

Such analyses are invaluable for rationally designing new compounds with improved properties by providing a predictive framework for how structural changes will affect biological activity.

Vii. Applications in Materials Science and Coordination Chemistry

Utilization as Ligands in the Formation of Metal Complexes

The nitrogen-rich tetrazole ring and the oxygen atom of the phenolic hydroxyl group in m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol provide excellent coordination sites for metal ions. This dual functionality allows it to act as a versatile ligand in the formation of a wide array of metal complexes.

The tetrazole moiety is a well-established versatile ligand in coordination chemistry, capable of exhibiting various coordination modes. researchgate.netarkat-usa.org The deprotonated tetrazolate anion can coordinate to metal centers through any of its four nitrogen atoms, leading to monodentate, bidentate, or bridging coordination. researchgate.netarkat-usa.org This flexibility allows for the construction of diverse and high-dimensional metal-organic structures. arkat-usa.org The presence of the phenolic hydroxyl group introduces an additional coordination site, enabling chelation where the ligand binds to a central metal ion at two or more points. This chelation effect generally leads to the formation of more stable metal complexes compared to those formed by monodentate ligands.

The methylthio group can also potentially participate in coordination, although this is less common than coordination through the nitrogen atoms of the tetrazole ring or the phenolic oxygen. The sulfur atom possesses lone pairs of electrons that can interact with certain metal ions.

The nature of the metal ion is another critical factor. Different metal ions have distinct coordination preferences, influencing the coordination number and the resulting geometry of the complex. For instance, transition metals with a d-electron configuration often form octahedral or tetrahedral complexes, and the ligand field created by this compound will affect the electronic properties and, consequently, the stability of these complexes.

| Metal Ion | Potential Coordination Geometry | Key Interacting Moieties |

| Cu(II) | Distorted Octahedral, Square Planar | Tetrazole N, Phenolic O |

| Zn(II) | Tetrahedral, Octahedral | Tetrazole N, Phenolic O |

| Ni(II) | Octahedral, Square Planar | Tetrazole N, Phenolic O |

| Co(II) | Tetrahedral, Octahedral | Tetrazole N, Phenolic O |

Interactive Data Table: Potential Coordination Geometries of Metal Complexes with this compound

Integration into Functional Materials (e.g., Metal-Organic Frameworks, Polymers)

The ability of this compound to act as a multitopic ligand makes it a prime candidate for the construction of functional materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The use of tetrazole-based ligands in MOF synthesis is well-documented, as they can lead to frameworks with high thermal stability and interesting topologies. rsc.orgresearchgate.netacs.orgacs.org The bifunctional nature of this compound, with its distinct coordination sites, can be exploited to create MOFs with specific pore sizes and functionalities, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgacs.org For example, tetrazole-based MOFs have shown high selectivity for CO2 adsorption due to the presence of nucleophilic nitrogen atoms on the pore surfaces. rsc.org

Furthermore, the phenolic hydroxyl group can be utilized for post-synthetic modification of the MOF, allowing for the introduction of additional functional groups to tailor the material's properties for specific applications.

In the realm of polymer science, tetrazole-containing monomers can be polymerized to create materials with a unique set of properties. researchgate.net The incorporation of this compound into polymer chains could enhance thermal stability, flame retardancy, and metal-ion binding capacity. The resulting polymers could find use as specialty coatings, membranes for separation processes, or as solid-supported catalysts.

Exploration in Corrosion Inhibition Mechanisms

Both tetrazole and thiophenol derivatives have been extensively studied as effective corrosion inhibitors for various metals, including steel and copper, in acidic and saline environments. tandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.netnih.goviaea.orgiust.ac.iracs.orgemerald.com The inhibitory action of these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process can involve both physisorption and chemisorption. Physisorption occurs through electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of coordinate bonds between the heteroatoms (nitrogen and sulfur) in the inhibitor and the vacant d-orbitals of the metal atoms. tandfonline.comresearchgate.net

For this compound, the presence of multiple adsorption centers—the nitrogen atoms of the tetrazole ring, the sulfur atom of the methylthio group, and the oxygen atom of the phenol (B47542) group, as well as the π-electrons of the aromatic rings—suggests a strong potential for effective corrosion inhibition. The molecule can adsorb on the metal surface through a combination of these sites, leading to a stable and dense protective layer. Theoretical studies on similar tetrazole derivatives have shown that electron-donating groups can enhance the inhibition efficiency by increasing the electron density at the adsorption centers, thereby facilitating stronger coordination with the metal. nih.govnih.gov

| Inhibitor Type | Typical Inhibition Efficiency (%) | Adsorption Mechanism |

| Tetrazole Derivatives | 85-99 | Chemisorption and Physisorption |

| Thiophenol Derivatives | 90-99 | Chemisorption |

Interactive Data Table: Corrosion Inhibition Performance of Related Compound Classes

Other Emerging Material Science Applications

The unique combination of functional groups in this compound opens up possibilities for other advanced applications in materials science. The tetrazole moiety is known for its high nitrogen content and energetic properties, making related compounds candidates for the development of energetic materials. researchgate.netchemimpex.com The phenolic component can impart antioxidant properties, which could be beneficial in creating stabilizing additives for polymers and other organic materials. Furthermore, the ability of the ligand to form luminescent metal complexes could be explored for the development of sensors and light-emitting devices. asianpubs.org Research into these emerging areas is ongoing and holds the promise of unlocking the full potential of this versatile molecule.

Viii. Future Research Directions and Unanswered Questions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-substituted tetrazoles is a well-established but continually evolving area of organic chemistry. numberanalytics.com However, the efficient and regioselective synthesis of specific isomers like m-(5-(Methylthio)-1H-tetrazol-1-yl)phenol remains a significant challenge that future research must address. The most common route to 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of nitriles with an azide (B81097) source. scielo.brresearchgate.net Future work should focus on optimizing these and other methods to improve yield, reduce environmental impact, and enhance scalability.

Key research objectives include:

Green Chemistry Approaches: Current syntheses often rely on solvents like DMSO or DMF and azide reagents that can be hazardous. researchgate.net Future methodologies should explore water-mediated reactions, solvent-free conditions, or the use of more benign solvents. dntb.gov.ua The development of recyclable and environmentally friendly catalysts, such as copper sulfate, is a promising direction. scielo.brresearchgate.net

Catalyst Innovation: Research into novel catalysts, including heterogeneous catalysts and nanomaterials, could lead to milder reaction conditions, shorter reaction times, and higher selectivity. researchgate.netresearchgate.net Exploring transition-metal-free catalytic systems would also be a significant advancement.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-tetrazole reaction, offer a powerful strategy for rapidly generating molecular diversity from simple starting materials. acs.orgnih.govrug.nl Designing new MCR pathways that can directly incorporate the methylthio and phenol (B47542) functionalities to build the target scaffold in a single step is a key opportunity for innovation. beilstein-journals.org This approach allows for the creation of libraries of related compounds for screening. acs.org

Table 1: Potential Synthetic Strategies and Future Research Focus

| Synthetic Strategy | Current Approach | Future Research Directions | Potential Advantages |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction of a substituted cyanophenol with an azide source (e.g., sodium azide) and a methylating agent. | Development of novel, safer azide sources. Exploration of flow chemistry to control hazardous intermediates. Use of green catalysts (e.g., CuSO₄·5H₂O). scielo.brresearchgate.net | Improved safety, higher efficiency, and better regioselectivity. |

| Multicomponent Reactions (MCRs) | Ugi-tetrazole reaction using a substituted phenol, an aldehyde/ketone, an isocyanide, and an azide source. rug.nl | Design of novel, cleavable isocyanides to simplify product isolation. rug.nl Development of MCRs that directly install the methylthio group. | Rapid access to diverse analogs, high atom economy, and structural complexity. nih.gov |

| Post-synthetic Modification | Functionalization of a pre-formed tetrazole-phenol scaffold. | Developing selective C-H activation or cross-coupling methods to introduce the methylthio group onto the tetrazole ring. | Modular approach allowing for late-stage diversification of the core structure. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems (In Vitro)

The tetrazole ring is widely recognized in medicinal chemistry as a bioisostere for the carboxylic acid group, often enhancing metabolic stability and potency. researchgate.netbeilstein-journals.orglifechemicals.com The phenol moiety is also a common feature in biologically active molecules. The combination in this compound suggests potential biological activity, but its molecular mechanisms are unknown.

Future in vitro studies should aim to:

Identify Molecular Targets: A crucial first step is to perform broad-based screening assays (e.g., receptor binding assays, enzyme inhibition panels) to identify potential protein targets.

Clarify Structure-Activity Relationships (SAR): Synthesizing a focused library of analogs—by varying the position of the phenol, modifying the thioether group (e.g., ethyl, propyl), or altering the substitution on the phenol ring—is essential. In vitro testing of these analogs will help elucidate the specific contributions of each part of the molecule to its biological effect.

Investigate Bioisosteric Role: While the tetrazole is a known carboxylic acid mimic, it is critical to confirm this role in the context of specific targets. researchgate.net Comparative studies with the corresponding carboxylic acid analog would clarify whether the tetrazole moiety primarily improves pharmacokinetic properties or contributes directly to target binding through unique interactions, such as hydrogen bonding or π-stacking. acs.orgnih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the research and development process by predicting molecular properties and interactions, thereby guiding synthetic efforts. researchgate.net For a molecule like this compound, where experimental data is scarce, computational modeling is an invaluable starting point.

Future research should leverage:

Molecular Docking and Dynamics: These techniques can be used to predict how the compound binds to the active sites of potential protein targets identified through other means. This can help prioritize which biological pathways to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs is synthesized and tested, QSAR models can be built to correlate specific physicochemical properties with biological activity. researchgate.net This allows for the rational design of more potent and selective compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs. This helps in the early identification of candidates with favorable drug-like properties, reducing late-stage failures.

Table 2: Computational Approaches for Predictive Research

| Computational Method | Research Goal | Expected Outcome |

|---|---|---|

| Molecular Docking | Identify and rank potential protein targets; predict binding modes. | A prioritized list of proteins for in vitro screening; hypotheses on key binding interactions. |

| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-protein complex over time. | Understanding of the conformational changes and dynamic interactions that stabilize binding. |